Diiodo(diphenyl)stannane
Overview
Description
Diiodo(diphenyl)stannane is an organotin compound characterized by the presence of two iodine atoms and two phenyl groups attached to a tin atom. Organotin compounds, including this compound, are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diiodo(diphenyl)stannane can be synthesized through various methods. One common approach involves the reaction of diphenyltin dichloride with iodine in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or distillation to remove impurities and obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Diiodo(diphenyl)stannane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different organotin species.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, thiols, and phosphines. Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride can also be employed depending on the desired transformation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield diphenylstannane derivatives with different functional groups, while oxidation or reduction reactions can produce various organotin oxides or hydrides .
Scientific Research Applications
Diiodo(diphenyl)stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex organotin compounds.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and mechanisms.
Medicine: Organotin compounds, including this compound, have been investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism by which diiodo(diphenyl)stannane exerts its effects involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Diethyltin diiodide: Another organotin compound with similar properties but different alkyl groups.
Tributyltin hydride: Known for its use in radical reactions and different from diiodo(diphenyl)stannane in terms of structure and reactivity.
Uniqueness
This compound is unique due to its specific combination of iodine and phenyl groups attached to the tin atom. This structure imparts distinct reactivity and properties, making it valuable for specialized applications in synthesis and research .
Properties
IUPAC Name |
diiodo(diphenyl)stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2HI.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXDFNHYWPHJOJ-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10I2Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392433 | |
Record name | diiodo(diphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14532-06-0 | |
Record name | diiodo(diphenyl)stannane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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